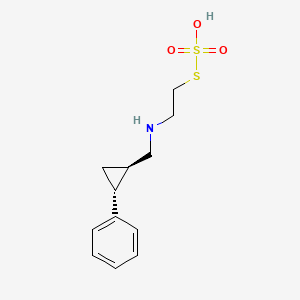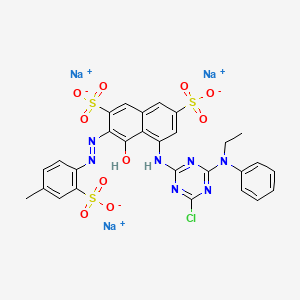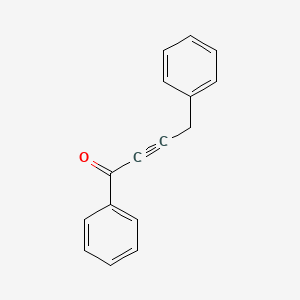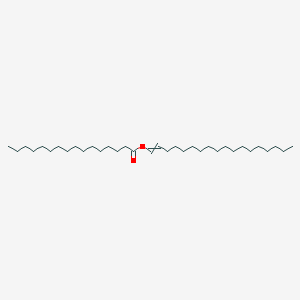
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate: is a complex organic compound that features a cyclopropyl group, an aminoethyl group, and a thiosulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to form the 2-phenylcyclopropyl moiety. The aminoethyl group is then attached via a nucleophilic substitution reaction. Finally, the thiosulfate group is introduced through a reaction with a suitable thiosulfate reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Aplicaciones Científicas De Investigación
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can interact with hydrophobic pockets, while the aminoethyl and thiosulfate groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-Phenylcyclopropylamine: Shares the cyclopropyl and phenyl groups but lacks the thiosulfate group.
Aminoethyl thiosulfate: Contains the aminoethyl and thiosulfate groups but lacks the cyclopropyl and phenyl groups.
Cyclopropylmethylamine: Contains the cyclopropyl and amino groups but lacks the phenyl and thiosulfate groups.
Uniqueness: S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate is unique due to the combination of its structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Número CAS |
78128-72-0 |
|---|---|
Fórmula molecular |
C12H17NO3S2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
[(1R,2R)-2-[(2-sulfosulfanylethylamino)methyl]cyclopropyl]benzene |
InChI |
InChI=1S/C12H17NO3S2/c14-18(15,16)17-7-6-13-9-11-8-12(11)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,14,15,16)/t11-,12-/m0/s1 |
Clave InChI |
OIZXEQZVPGEQNG-RYUDHWBXSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C2=CC=CC=C2)CNCCSS(=O)(=O)O |
SMILES canónico |
C1C(C1C2=CC=CC=C2)CNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)


![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)


![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)



![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
